(6-Chloro-5-methylpyridin-3-yl)methanamine
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Overview
Description
“(6-Chloro-5-methylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1257535-53-7 . It is also known as "(6-chloro-5-methyl-3-pyridinyl)methanamine" . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H9ClN2/c1-5-2-6 (3-9)4-10-7 (5)8;/h2,4H,3,9H2,1H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 193.08 . It is a powder at room temperature .Scientific Research Applications
Catalysis and Polymerization : Dichlorozinc complexes using similar pyridinyl methanamine derivatives as pre-catalysts for the ring-opening polymerization of lactides, indicating potential applications in the synthesis of biodegradable polymers (Kwon, Nayab, & Jeong, 2015).
Biased Agonism in Drug Discovery : Derivatives of pyridinyl methanamine, such as 1-(1-benzoylpiperidin-4-yl)methanamine, have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activities : The synthesis of (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine has been reported, with evaluations for antibacterial and antifungal activities showing acceptable results (Rao, Prasad, & Rao, 2013).
Selective Hydroxylation of Alkanes : Diiron(III) complexes of pyridinyl methanamine derivatives function as catalysts for selective hydroxylation of alkanes, highlighting applications in organic synthesis and potentially in industrial processes (Sankaralingam & Palaniandavar, 2014).
Pharmacological Profile in Neuroscience : Pyridinyl methanamine derivatives have been studied for their potential as 5-HT2C receptor agonists, with implications in understanding and treating neurological conditions (Kimura et al., 2004).
Photocytotoxicity and Cancer Therapy : Iron(III) complexes of pyridinyl methanamine derivatives have been investigated for their enhanced cellular uptake and remarkable photocytotoxicity, suggesting applications in cancer therapy (Basu et al., 2015).
Synthesis and Antimicrobial Activities : Quinoline derivatives carrying a pyridinyl methanamine moiety have been synthesized and shown to possess significant antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Safety and Hazards
Properties
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVAISLEGWJHKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694183 |
Source
|
Record name | 1-(6-Chloro-5-methylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256824-90-4 |
Source
|
Record name | 1-(6-Chloro-5-methylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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